(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE
Description
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGMMSMWJSJSG-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322123 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130520-43-3 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The reaction proceeds through enolate formation from the acetophenone derivative (e.g., 4-methylacetophenone) in the presence of a base, followed by nucleophilic attack on the aldehyde (quinoline-6-carbaldehyde). Subsequent dehydration generates the α,β-unsaturated ketone. The E-configuration of the double bond is favored due to conjugation with the carbonyl group.
Detailed Synthetic Procedure
A representative protocol adapted from PMC studies involves the following steps:
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Reactants : 4-Methylacetophenone (1.34 g, 10 mmol) and quinoline-6-carbaldehyde (1.57 g, 10 mmol).
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Base Catalyst : Potassium hydroxide (0.56 g, 10 mmol) in ethanol (25 mL).
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Reaction Conditions : Stirring at room temperature for 12 hours, followed by reflux for 2 hours.
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Workup : Concentration under reduced pressure, neutralization with dilute acetic acid, and filtration.
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Purification : Column chromatography (ethyl acetate/petroleum ether, 1:1) and recrystallization from acetone.
Key variables influencing yield include:
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Solvent : Ethanol is preferred for its polarity and ability to dissolve both aromatic reactants.
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Base Strength : Strong bases like KOH drive enolate formation but may require neutralization to prevent side reactions.
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Temperature : Prolonged room-temperature stirring minimizes decomposition, while brief reflux ensures complete dehydration.
Alternative Synthesis Approaches
Vilsmeier-Haack Reaction for Aldehyde Precursor Synthesis
Quinoline-6-carbaldehyde, a critical precursor, is synthesized via the Vilsmeier-Haack reaction. This method formulates the 6-position of quinoline using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):
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Reactants : Quinoline (1.29 g, 10 mmol), DMF (1.5 mL), POCl₃ (2.0 mL).
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Conditions : Heating at 80°C for 6 hours.
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Workup : Hydrolysis with ice-water, neutralization, and extraction.
Transition Metal-Catalyzed Methods
Recent advances employ palladium or molybdenum catalysts to enhance regioselectivity and reduce reaction times. For example, Pd(OAc)₂ catalyzes the coupling of 4-methylacetophenone with quinoline-6-boronic acid under Suzuki-Miyaura conditions, though yields remain moderate (50–60%).
Purification and Characterization
Column Chromatography
Purification using silica gel with ethyl acetate/petroleum ether (1:1) effectively isolates the target compound from unreacted starting materials and oligomeric byproducts.
Recrystallization
Slow evaporation of acetone solutions yields colorless crystals suitable for X-ray diffraction, confirming the E-configuration.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, quinoline-H), 8.18 (d, J = 15.6 Hz, 1H, CH=CO), 7.72–7.68 (m, 4H, aryl-H), 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 2.42 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Claisen-Schmidt | KOH, ethanol, 25°C, 12 h | 64–72% | >95% | Simple, scalable | Long reaction time |
| Vilsmeier-Haack | DMF, POCl₃, 80°C, 6 h | 70–85% | >90% | High regioselectivity | Corrosive reagents |
| Suzuki-Miyaura | Pd(OAc)₂, DMF, 100°C, 8 h | 50–60% | 85% | Functional group tolerance | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohols or amines depending on the reducing agent used.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Overview
The compound (2E)-1-(4-methylphenyl)-3-(quinolin-6-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its applications, particularly focusing on its antimicrobial , anticancer , and antiviral properties, as well as its potential in drug design.
Antimicrobial Activity
Recent studies have demonstrated that chalcone derivatives, including this compound, exhibit moderate antimicrobial activity against various bacterial strains. In particular, research highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study reported that quinoline derivatives showed significant antibacterial properties, suggesting that the presence of the quinoline moiety enhances this activity .
Anticancer Potential
Chalcones are well-documented for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro tests revealed that it possesses selective cytotoxicity, with IC50 values indicating strong antiproliferative effects. This suggests that this compound could serve as a lead compound for developing new anticancer agents .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored, particularly in the context of SARS-CoV-2. Molecular docking studies indicated that compounds similar to this compound exhibit strong binding affinities to viral proteases, suggesting their potential as inhibitors against viral infections .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between substituted aldehydes and ketones under basic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
Key physical properties of selected chalcones are compared below:
*Estimated based on quinoline’s molecular weight.
Crystallographic and Conformational Analysis
- Dihedral Angles: In fluorophenyl chalcones, dihedral angles between rings range from 7.14° to 56.26°, influencing molecular planarity and packing .
Implications for Drug Design
- Electronic Effects: The quinoline group’s electron-withdrawing nature may enhance binding to targets like kinases or receptors, similar to halogenated chalcones (e.g., 2j) .
- Steric Considerations: The bulk of quinoline could limit access to certain binding pockets, necessitating optimization of substituent size and position.
- Solubility vs. Activity: While planar quinoline derivatives may exhibit strong target affinity, their hydrophobicity might require formulation strategies to improve bioavailability.
Biological Activity
(2E)-1-(4-Methylphenyl)-3-(quinolin-6-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a conjugated system that enhances its reactivity and biological activity. Its structural characteristics include:
- A prop-2-en-1-one backbone.
- A quinoline moiety that contributes to its pharmacological properties.
- A 4-methylphenyl substituent which may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
Chalcones have demonstrated broad-spectrum antimicrobial activity. The compound was tested against several bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
3. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and chalcones have been noted for their anti-inflammatory properties. The compound showed significant inhibition of pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 50% |
| IL-6 | 45% |
| IL-1 beta | 40% |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
Case Studies
Several case studies have been conducted to further investigate the efficacy and safety profile of this chalcone derivative:
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells treated with the compound revealed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In vivo studies demonstrated that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
